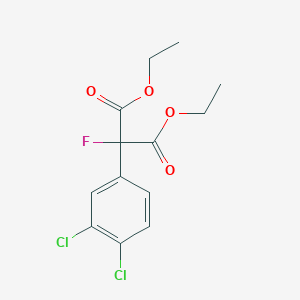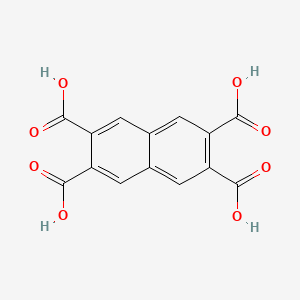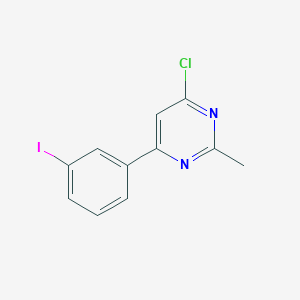
3,6-Difluoro-2-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-2-(trifluoromethoxy)phenol is a fluorinated aromatic compound with the molecular formula C7H3F5O2. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers . This method allows for efficient synthesis under controlled conditions.
Industrial Production Methods
Industrial production of 3,6-Difluoro-2-(trifluoromethoxy)phenol may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Difluoro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms and the trifluoromethoxy group can influence the reactivity of the phenol ring, making it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate nucleophilic substitution reactions.
Electrophilic Substitution: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride can be employed to promote electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-Difluoro-2-(trifluoromethoxy)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding, providing insights into biological processes.
Medicine: Its potential as a pharmaceutical intermediate allows for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism by which 3,6-Difluoro-2-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the application, but the overall mechanism often involves modulation of enzyme activity or receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trifluorophenol: Another fluorinated phenol with similar structural features but different reactivity and applications.
3-(Trifluoromethoxy)phenol: Shares the trifluoromethoxy group but lacks the additional fluorine atoms, resulting in distinct chemical properties.
Uniqueness
3,6-Difluoro-2-(trifluoromethoxy)phenol stands out due to the combined presence of multiple fluorine atoms and a trifluoromethoxy group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and selective biological interactions.
Propiedades
Fórmula molecular |
C7H3F5O2 |
|---|---|
Peso molecular |
214.09 g/mol |
Nombre IUPAC |
3,6-difluoro-2-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3F5O2/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2,13H |
Clave InChI |
OGVYHRKUWIOXBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)O)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)

![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)



![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)


